molecular formula C26H35NO9 B142152 Ryanodyl-3-pdc CAS No. 137441-82-8

Ryanodyl-3-pdc

Cat. No. B142152
M. Wt: 505.6 g/mol
InChI Key: BLVJZMYEPDTENS-FNAYAIJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ryanodyl-3-pdc is a chemical compound synthesized in the laboratory for scientific research purposes. It is a potent inhibitor of ryanodine receptors, which are important for calcium signaling in cells. Ryanodyl-3-pdc has been extensively studied for its effects on various physiological and biochemical processes, making it an important tool for researchers in the field of molecular biology.

Mechanism Of Action

Ryanodyl-3-pdc inhibits ryanodine receptors, which are important for calcium signaling in cells. These receptors are located in the sarcoplasmic reticulum of muscle cells and play a crucial role in muscle contraction. By inhibiting the release of calcium from the sarcoplasmic reticulum, Ryanodyl-3-pdc decreases muscle contraction. In neuronal cells, Ryanodyl-3-pdc has been shown to affect calcium signaling and synaptic transmission.

Biochemical And Physiological Effects

Ryanodyl-3-pdc has been shown to have a number of biochemical and physiological effects. In muscle cells, it decreases muscle contraction by inhibiting calcium release from the sarcoplasmic reticulum. In neuronal cells, it affects calcium signaling and synaptic transmission. Ryanodyl-3-pdc has also been shown to have an effect on cardiac function, as well as on the regulation of blood pressure.

Advantages And Limitations For Lab Experiments

Ryanodyl-3-pdc has several advantages for use in lab experiments. It is a potent inhibitor of ryanodine receptors, making it a valuable tool for studying calcium signaling in cells. It has also been extensively studied, with a large body of literature supporting its use in scientific research. However, Ryanodyl-3-pdc has some limitations. It is a synthetic compound, which can limit its use in certain experimental settings. Additionally, its potency can make it difficult to use in certain assays.

Future Directions

There are many potential future directions for research involving Ryanodyl-3-pdc. One area of interest is the role of ryanodine receptors in cancer cells. It has been suggested that these receptors may play a role in the regulation of cell proliferation and apoptosis, making them a potential target for cancer therapy. Another area of interest is the use of Ryanodyl-3-pdc in the treatment of cardiac arrhythmias. It has been shown to have an effect on cardiac function, making it a potential therapeutic agent for this condition. Finally, there is interest in developing new synthetic compounds that are more potent and selective inhibitors of ryanodine receptors, which could have important implications for the treatment of a variety of diseases.

Synthesis Methods

Ryanodyl-3-pdc is synthesized in the laboratory using a multi-step process. The first step involves the synthesis of a key intermediate, which is then converted to the final product using a series of chemical reactions. The synthesis of Ryanodyl-3-pdc requires expertise in organic chemistry and access to specialized equipment and reagents.

Scientific Research Applications

Ryanodyl-3-pdc has been widely used in scientific research to study the role of ryanodine receptors in various cellular processes. It has been shown to inhibit calcium release from the sarcoplasmic reticulum in muscle cells, leading to a decrease in muscle contraction. Ryanodyl-3-pdc has also been used to study the role of calcium signaling in neuronal cells, as well as in the regulation of cardiac function.

properties

CAS RN

137441-82-8

Product Name

Ryanodyl-3-pdc

Molecular Formula

C26H35NO9

Molecular Weight

505.6 g/mol

IUPAC Name

[(2R,3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] pyridine-3-carboxylate

InChI

InChI=1S/C26H35NO9/c1-13(2)23(32)18(35-17(29)15-7-6-10-27-11-15)24(33)19(4)12-22(31)20(23,5)26(24,34)25(36-22)16(28)14(3)8-9-21(19,25)30/h6-7,10-11,13-14,16,18,28,30-34H,8-9,12H2,1-5H3/t14-,16+,18+,19+,20-,21-,22+,23+,24+,25?,26+/m0/s1

InChI Key

BLVJZMYEPDTENS-FNAYAIJXSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@]3(C[C@@]4([C@]5([C@]([C@H]([C@@]3([C@]5(C2([C@@H]1O)O4)O)O)OC(=O)C6=CN=CC=C6)(C(C)C)O)C)O)C)O

SMILES

CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)OC(=O)C6=CN=CC=C6)(C(C)C)O)C)O)C)O

Canonical SMILES

CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)OC(=O)C6=CN=CC=C6)(C(C)C)O)C)O)C)O

synonyms

yanodyl 3-(pyridine-3-carboxylate)
ryanodyl-3-PDC

Origin of Product

United States

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